5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.
Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with the pyridine derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The resulting intermediate is then subjected to amidation with N-methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 3,4-dichlorobenzyl chloride
- N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-18-13(20)10-5-9(15)7-19(14(10)21)6-8-2-3-11(16)12(17)4-8/h2-5,7H,6H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHYBGGVWEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.